![molecular formula C28H23Cl4NO2 B3019146 2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol CAS No. 882747-76-4](/img/structure/B3019146.png)
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol
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Overview
Description
The molecule “2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol” is a complex organic compound. It contains multiple phenyl rings (which are aromatic hydrocarbon structures), chloro groups (which are halogens), and hydroxyethyl groups (which are alcohols). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would have a large number of atoms and several functional groups, including phenyl rings, chloro groups, and hydroxyethyl groups. These groups would likely be arranged in a specific configuration to form the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the phenyl rings suggests that it might undergo reactions typical of aromatic compounds, while the chloro groups and hydroxyethyl groups could potentially participate in a variety of other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- Application : Researchers investigate its persistence in soil, water, and biota. Understanding its environmental fate helps assess risks and develop effective remediation strategies .
- Application : Scientists study its effects on the androgen receptor (AR). It acts as an AR antagonist, potentially impacting reproductive health and development .
- Application : Researchers explore its toxicity mechanisms, acute and chronic effects, and safe exposure limits. This knowledge informs environmental risk assessments .
- Application : Scientists investigate its metabolic pathways, enzymatic reactions, and potential detoxification processes .
- Application : Researchers develop sensitive and selective analytical methods (e.g., gas chromatography-mass spectrometry) to quantify 4,4’-DDE in environmental samples .
- Application : Epidemiological studies explore associations between 4,4’-DDE exposure and health outcomes (e.g., cancer, endocrine disorders). Understanding risks guides public health policies .
Environmental Impact and Persistence
Endocrine Disruption and Androgen Receptor Activity
Toxicology and Ecotoxicity
Metabolism and Biotransformation
Analytical Chemistry and Detection Methods
Health Implications and Epidemiology
These applications highlight the diverse roles of 4,4’-DDE in environmental science, toxicology, and public health. Researchers continue to investigate its properties and effects to promote informed decision-making and sustainable practices . If you’d like more information on any specific area, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2,2-bis(4-chlorophenyl)-2-hydroxyethyl]amino]-1,1-bis(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl4NO2/c29-23-9-1-19(2-10-23)27(34,20-3-11-24(30)12-4-20)17-33-18-28(35,21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h1-16,33-35H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWMVUMDYNXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)(C4=CC=C(C=C4)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol |
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